molecular formula C15H12Cl2N2O2 B4954019 N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide

N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide

Cat. No.: B4954019
M. Wt: 323.2 g/mol
InChI Key: XWBLVVVUBKFMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide, also known as CB-1 agonist, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicine. This compound has been shown to have promising effects in the treatment of various medical conditions, including obesity, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide involves the activation of the this compound receptor. This activation leads to the modulation of various signaling pathways, resulting in the regulation of appetite, metabolism, and pain sensation. The compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce food intake and body weight in animal models, making it a potential candidate for the treatment of obesity. The compound has also been shown to improve glucose tolerance and insulin sensitivity, making it a potential candidate for the treatment of diabetes. Additionally, it has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide in lab experiments is its high affinity for the this compound receptor, which allows for precise modulation of various physiological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can lead to unintended physiological effects.

Future Directions

There are several future directions for the research and development of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide. One potential direction is the development of more selective this compound agonists that can target specific physiological processes. Another potential direction is the investigation of the compound's potential for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to investigate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 4-chlorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(4-chlorophenyl)ethanediamide has been extensively studied for its potential application in the field of medicine. It has been shown to have a high affinity for the this compound receptor, which is predominantly found in the central nervous system. This receptor plays a crucial role in regulating various physiological processes, including appetite, metabolism, and pain sensation.

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-11-3-1-10(2-4-11)9-18-14(20)15(21)19-13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBLVVVUBKFMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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